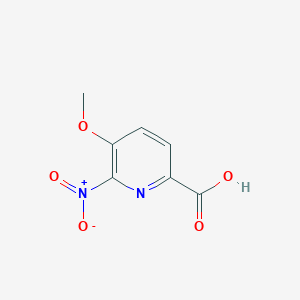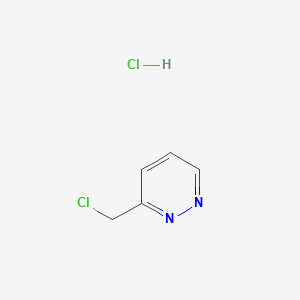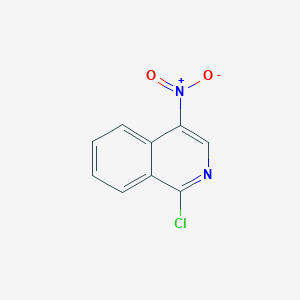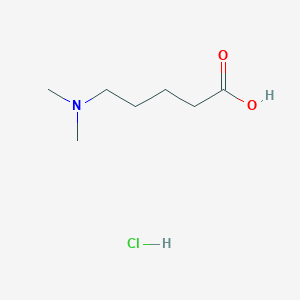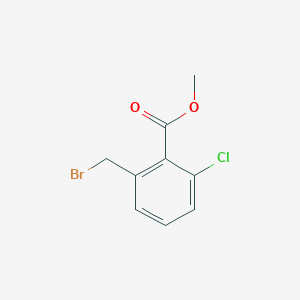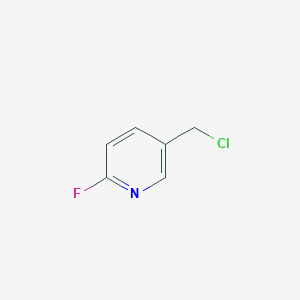
5-(Chloromethyl)-2-fluoropyridine
Descripción general
Descripción
5-(Chloromethyl)-2-fluoropyridine is a synthetic compound that is used in the synthesis of a variety of compounds and pharmaceuticals. It is a colorless, crystalline solid with a melting point of 140-142°C and a boiling point of 131-132°C. It is soluble in water, ethanol, and other organic solvents. The compound is relatively stable under normal conditions, however, it is sensitive to light and air. 5-(Chloromethyl)-2-fluoropyridine is an important intermediate in the synthesis of drugs and other compounds, and has been used in research for its potential biological applications.
Aplicaciones Científicas De Investigación
Synthesis of Fluorescent Polymers
5-(Chloromethyl)-2-fluoropyridine: is utilized in the synthesis of end-functional polystyrene (PSt) via Atom Transfer Radical Polymerization (ATRP). The chloromethyl group serves as an initiating site for polymerization, leading to polymers with fluorescent properties . These polymers can be further functionalized to form Schiff bases and polymeric complexes with metal ions, exhibiting visible fluorescence and film-forming abilities.
Pharmaceutical Compound Synthesis
This compound plays a crucial role in the pharmaceutical industry. It’s used as a precursor for synthesizing various pharmaceutical compounds, including those with potential therapeutic applications . Its reactivity due to the chloromethyl group makes it a valuable building block in medicinal chemistry.
Neonicotinoid Synthesis
The agricultural sector benefits from 5-(Chloromethyl)-2-fluoropyridine through the synthesis of neonicotinoid compounds . These are a class of neuro-active insecticides chemically similar to nicotine, which have been developed to protect crops from pests.
Hyper Cross-Linked Polymers (HCPs)
In materials science, this compound is used in the creation of HCPs. These polymers are known for their high surface area and porosity, which make them suitable for environmental pollution control, catalysis, and energy storage applications . HCPs are synthesized using Friedel-Craft reactions, where 5-(Chloromethyl)-2-fluoropyridine can act as a crosslinker.
Organic Synthesis Catalyst
5-(Chloromethyl)-2-fluoropyridine: is also employed as a catalyst in organic synthesis. Its chemical structure allows it to facilitate various chemical reactions, making it an essential tool for chemists in creating complex organic molecules .
Biochemical Research
In biochemical research, this compound is used as a reagent for the synthesis of biochemical compounds. Its reactive chloromethyl group enables the introduction of fluoropyridine moieties into biomolecules, which can be useful in studying biological processes or developing new diagnostic tools .
Mecanismo De Acción
Target of Action
The primary target of 5-(Chloromethyl)-2-fluoropyridine is the aromatic hydrocarbons . The compound interacts with these hydrocarbons, leading to a series of chemical reactions .
Mode of Action
5-(Chloromethyl)-2-fluoropyridine interacts with its targets through a process known as chloromethylation . This process involves the addition of a chloromethyl group to the aromatic hydrocarbons . The reaction is catalyzed by zinc iodide and occurs under mild conditions .
Biochemical Pathways
The chloromethylation of aromatic hydrocarbons by 5-(Chloromethyl)-2-fluoropyridine affects various biochemical pathways. The compound’s interaction with its targets leads to the formation of chloromethyl derivatives . These derivatives can further interact with other molecules, affecting downstream biochemical pathways .
Result of Action
The result of 5-(Chloromethyl)-2-fluoropyridine’s action is the formation of chloromethyl derivatives . These derivatives can have various molecular and cellular effects, depending on their specific structures and the biochemical pathways they affect .
Action Environment
The action, efficacy, and stability of 5-(Chloromethyl)-2-fluoropyridine can be influenced by various environmental factors. For instance, the presence of zinc iodide is necessary for the compound’s chloromethylation reaction . Additionally, the reaction occurs under mild conditions, suggesting that extreme temperatures or pH levels could potentially affect the compound’s action .
Propiedades
IUPAC Name |
5-(chloromethyl)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXZNFSVRLDKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622060 | |
| Record name | 5-(Chloromethyl)-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
315180-15-5 | |
| Record name | 5-(Chloromethyl)-2-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315180-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-2-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




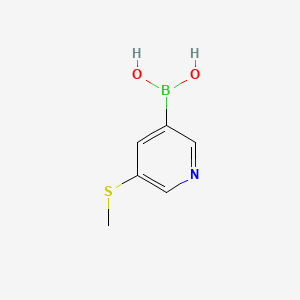
![7-Methylbenzo[d]oxazole](/img/structure/B1592391.png)


